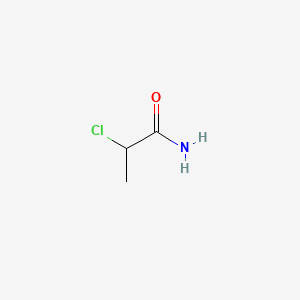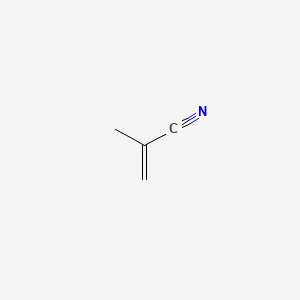
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a potassium salt of indigotrisulfonic acid, which is a derivative of indigo dye. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate typically involves the sulfonation of indigo dye. The process includes the following steps:
Sulfonation: Indigo dye is treated with sulfuric acid to introduce sulfonate groups into the molecule.
Neutralization: The sulfonated indigo is then neutralized with potassium hydroxide to form the tripotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
化学反应分析
Types of Reactions
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the dye.
Substitution: The sulfonate groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized indigo derivatives, while reduction typically yields leuco forms of the dye .
科学研究应用
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions and as a pH indicator.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
作用机制
The mechanism of action of tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate involves its interaction with various molecular targets. The sulfonate groups allow it to bind to specific proteins and enzymes, altering their activity. This binding can affect cellular processes and pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
Potassium indigotrisulfonate: Another potassium salt of indigotrisulfonic acid with similar properties.
Indigotrisulfonic acid sodium salt: A sodium salt variant with comparable applications.
Indigo carmine: A related dye with similar chemical structure but different applications.
Uniqueness
Tripotassium (Z)-3,3’-dioxo-1H,1’H,3H,3’H-[2,2’-biindolylidene]-5,5’,7-trisulfonate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity characteristics compared to its sodium and other metal salt counterparts .
属性
IUPAC Name |
tripotassium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O11S3.3K/c19-15-8-3-6(30(21,22)23)1-2-10(8)17-13(15)14-16(20)9-4-7(31(24,25)26)5-11(12(9)18-14)32(27,28)29;;;/h1-5,17-18H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3/b14-13+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSMXDUITYWYGR-VPOCKCTCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=C3C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C4=C(N3)C(=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])/N2.[K+].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7K3N2O11S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














